2-(5-Bromo-2-ethoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

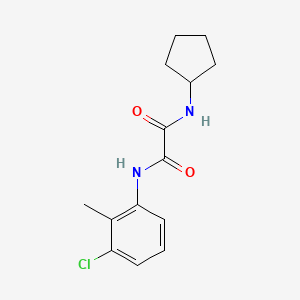

The compound "2-(5-Bromo-2-ethoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid" is a chemically synthesized molecule that appears to be related to the tetrahydroisoquinoline class of compounds. These compounds are of significant interest in medicinal chemistry due to their presence in various pharmacologically active molecules. The tetrahydroisoquinoline scaffold is a common feature in molecules with potential therapeutic applications, including cancer and enzyme inhibition .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired selectivity and yield. For instance, the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones involves the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine. The use of different solvents and temperatures can lead to a mixture of trans- and cis-isomers, with the choice of pyridine as a solvent resulting in a diastereoselective reaction yielding only the trans isomer . Similarly, the synthesis of 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles involves a rhodium-catalyzed reaction that is proposed to proceed through a bromonium ylide intermediate . These methods highlight the intricate nature of synthesizing such compounds and the importance of reaction conditions in determining the outcome.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a benzene ring, which is a key feature for their biological activity. Crystal structure studies of related compounds, such as 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, have revealed how these molecules interact with target enzymes. For example, the carboxylate group can occupy the oxyanion hole in the enzyme, while the sulfonamide group provides a twist that allows the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This detailed understanding of molecular interactions is crucial for the design of potent and selective inhibitors.

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. The reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence is one such example, where N-aryl-1,2,3,4-tetrahydroisoquinolines are synthesized from N-(2-bromobenzyl)anilines. This sequence involves the formation of N-aryl 2-bromobenzylamines, followed by the introduction of the C-3/C-4-unit of the tetrahydroisoquinoline using 2-ethoxyvinyl pinacolboronate under Suzuki conditions, and finally cyclization via intramolecular reductive amination . These reactions demonstrate the versatility of tetrahydroisoquinoline derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, tetrahydroisoquinoline derivatives generally exhibit properties that make them suitable for pharmaceutical applications. These properties may include solubility in organic solvents, stability under physiological conditions, and the ability to form salts for improved bioavailability. The presence of functional groups such as carboxylic acids and sulfonamides can also influence the acidity, basicity, and overall reactivity of these compounds .

科学的研究の応用

Pharmacological Significance of Isoquinoline Derivatives

Isoquinoline derivatives, including compounds structurally related to 2-(5-Bromo-2-ethoxy-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, have demonstrated a wide range of biological potentials. These compounds are essential in developing pharmacotherapies for various diseases due to their diverse biological activities. The research by Danao et al. (2021) provides comprehensive insights into the pharmacological importance of isoquinoline derivatives. The study highlights their applications in treating conditions such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, among others (Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, U. Mahajan, 2021).

Therapeutic Applications in Neurological Disorders

The therapeutic applications of isoquinoline derivatives extend to neurological disorders. Basu and Kumar (2018) reviewed the interaction of therapeutically important isoquinoline and benzophenanthridine alkaloids with nucleic acids. The study suggests that understanding these interactions is crucial for designing better therapeutics targeting various diseases, including those affecting the central nervous system (CNS). These findings indicate the potential of compounds like this compound in contributing to the development of new CNS drugs (Basu, G. Kumar, 2018).

Role in Anticancer Research

The anticancer properties of isoquinoline derivatives are significant. Research into these compounds' molecular mechanisms can lead to novel anticancer therapies. For instance, Singh and Shah (2017) covered patents on various therapeutic activities of THIQ derivatives, including cancer, highlighting the ongoing exploration into their drug discovery potential. This emphasizes the relevance of isoquinoline derivatives, like this compound, in the fight against cancer (Singh, P. Shah, 2017).

Safety and Hazards

特性

IUPAC Name |

2-(5-bromo-2-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO5S/c1-2-25-16-8-7-14(19)10-17(16)26(23,24)20-11-13-6-4-3-5-12(13)9-15(20)18(21)22/h3-8,10,15H,2,9,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVECLUBBOMGDHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2538197.png)

![(2-Fluorophenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2538200.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2538207.png)

![(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2538208.png)

![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2538209.png)

![N-(2-carbamoylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2538210.png)

![4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2538211.png)

![11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2538215.png)